molecular formula C22H20BrNO7 B11024528 4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid

4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid

Cat. No.: B11024528
M. Wt: 490.3 g/mol
InChI Key: LYIUDJIZPLHCDW-UHFFFAOYSA-N
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Description

4-[({[3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid is a synthetic chromone-derivative small molecule intended for research applications. The structure features a chromone core, a 2-bromophenoxy ether, and a flexible butanoic acid linker terminated with a carboxylic acid group. This molecular architecture suggests potential as a key intermediate in medicinal chemistry and drug discovery, particularly for exploring protein-ligand interactions or developing enzyme inhibitors. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a standard in analytical method development. The presence of the bromine atom offers a handle for further synthetic modification via cross-coupling reactions, while the polar carboxylic acid can enhance solubility or mimic biological substrates. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

Molecular Formula

C22H20BrNO7

Molecular Weight

490.3 g/mol

IUPAC Name

4-[[2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C22H20BrNO7/c1-13-22(31-17-6-3-2-5-16(17)23)21(28)15-9-8-14(11-18(15)30-13)29-12-19(25)24-10-4-7-20(26)27/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,24,25)(H,26,27)

InChI Key

LYIUDJIZPLHCDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCCCC(=O)O)OC3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

The chromen ring is typically synthesized via cyclization of 2-hydroxyacetophenone derivatives. For example, 3-(2-bromophenoxy)-2-methyl-4H-chromen-4-one is prepared by:

  • Nucleophilic substitution : Reacting 2-bromophenol with a methyl-substituted diketone precursor in the presence of a base (e.g., K2_2CO3_3) in polar aprotic solvents like DMF at 80–100°C.

  • Oxidation : Introducing the 4-oxo group using oxidizing agents such as potassium permanganate (KMnO4_4) in acidic conditions.

Yield : 65–75%.

Functionalization at Position 7

The 7-hydroxy group of the chromen core is functionalized with an acetyloxy moiety:

Etherification

  • Reagents : Chloroacetyl chloride is reacted with the 7-hydroxyl group under basic conditions (e.g., triethylamine) in dichloromethane (DCM) at 0–5°C.

  • Mechanism : Nucleophilic acyl substitution forms the acetyloxy intermediate.

Reaction Conditions :

StepReagentsSolventTemperatureYield
EtherificationChloroacetyl chloride, Et3_3NDCM0–5°C82%

Side Chain Preparation: 4-Aminobutanoic Acid

The butanoic acid side chain is synthesized separately and protected to avoid side reactions:

Protection of Amine Group

  • Boc Protection : 4-Aminobutanoic acid is treated with di-tert-butyl dicarbonate (Boc2_2O) in DCM or THF with a base (e.g., Et3_3N) at room temperature.
    Yield : 90–95%.

Activation for Coupling

The Boc-protected amine is activated as a mixed anhydride or using carbodiimide reagents (e.g., EDC/HOBt) for subsequent amide bond formation.

Amide Coupling

The final step involves coupling the chromen-acetyloxy intermediate with the activated 4-aminobutanoic acid:

Carbodiimide-Mediated Coupling

  • Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF or DCM.

  • Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12–24 hours.

Optimization Data :

Coupling AgentSolventTemperatureYield
EDC/HOBtDCM0°C → RT86%
EDC/HOBtDMFRT71.8%

Deprotection

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the free amino group.

Industrial-Scale Considerations

For large-scale synthesis, high-throughput methods and advanced purification (e.g., flash chromatography, recrystallization) are employed:

  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) achieves >98% purity.

  • Yield Improvement : Optimized stoichiometry and solvent selection (e.g., DCM over DMF) enhance yields to >85%.

Challenges and Mitigation

  • Steric Hindrance : The 2-methyl and 2-bromophenoxy groups hinder reactivity. Using excess reagents (1.2–1.5 equiv) and prolonged reaction times (24–48 hours) mitigates this.

  • Byproducts : Unreacted intermediates are minimized via stepwise quenching and aqueous workups.

Summary of Key Methods

StepKey ReactionReagentsYield
Chromen core synthesisCyclization & oxidationKMnO4_4, K2_2CO3_370%
7-Acetyloxy formationEtherificationChloroacetyl chloride, Et3_3N82%
Amide couplingEDC/HOBt-mediatedEDC, HOBt, DCM86%
DeprotectionAcidolysisTFA95%

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from chromenone structures possess significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromophenoxy group enhances the compound's lipophilicity, potentially improving its cellular uptake and efficacy against tumors .

Anticonvulsant Properties

Recent investigations into structurally related compounds have demonstrated their anticonvulsant activities in animal models. The incorporation of the acetylamino group may contribute to enhanced interactions with sodium channels, providing a pathway for seizure control . This suggests that 4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid could be explored further as a candidate for epilepsy treatment.

Anti-inflammatory Effects

Compounds with similar chromenone frameworks have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways. This positions the compound as a potential therapeutic agent for inflammatory diseases, warranting further research into its mechanism of action .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of chromenone derivatives on breast cancer cells, revealing that specific substitutions, including bromophenoxy groups, significantly enhanced cytotoxicity compared to standard chemotherapeutics . The study highlighted the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Anticonvulsant Activity Assessment

In another investigation, researchers synthesized various derivatives of chromenones and assessed their anticonvulsant potential using maximal electroshock seizure models in rodents. Compounds with similar structural features exhibited protective indices comparable to existing anticonvulsants, suggesting that further development of these derivatives could lead to new treatments for epilepsy .

Mechanism of Action

The mechanism of action of 4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chromen-4-one Derivatives

(a) ([3-(2-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy)acetic acid (CAS 929339-47-9)
  • Structure: Lacks the amino butanoic acid chain, terminating in an acetic acid group.
  • Properties :
    • Molecular weight: 405.20 g/mol .
    • Boiling point: 546.6±50.0°C ; density: 1.6±0.1 g/cm³ .
(b) 4-[[2-[3-(4-Bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid (CAS 735269-97-3)
  • Structure : Replaces chromen-4-one with a furo[3,2-g]chromen system and substitutes 4-bromophenyl at position 3.
  • Molecular Weight : 497.05 g/mol .

Bromophenyl-Substituted Butanoic Acid Derivatives

(a) 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid (C₁₁H₁₀BrNO₃)
  • Structure : Features a methylidene group and amide linkage to 4-bromophenyl.
  • Crystallographic Data :
    • Forms hydrogen-bonded dimers via N–H⋯O and O–H⋯O interactions .
    • Dihedral angles between bromophenyl and oxoamine groups: 24.8° (molecule A) and 77.1° (molecule B) .
  • Comparison : The methylidene group introduces steric hindrance absent in the target compound, affecting packing and reactivity.
(b) 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (CAS 1031281-07-8)
  • Structure: Substitutes a thienylmethyl amino group at position 2.
  • Molecular Weight : 368.25 g/mol .
  • Functional Impact : The thiophene moiety increases aromaticity and may enhance π-π stacking interactions in biological systems.

Analytical Data

  • Spectroscopy : IR and NMR data for analogs confirm characteristic peaks for C=O (1650–1750 cm⁻¹), N–H (3300 cm⁻¹), and aromatic C–Br (600–800 cm⁻¹) .
  • Crystallography : SHELX and Mercury software are widely used for structural refinement and visualization .

Biological Activity

4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid, a compound belonging to the chromenone derivatives, has gained attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure includes a bromophenoxy group and a chromenone core, which are crucial for its biological interactions. Below is a summary of its chemical properties:

PropertyValue
IUPAC NameThis compound
CAS Number929339-47-9
Molecular FormulaC18H18BrO6
Molecular Weight405.196 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point546.6 ± 50 °C
Flash Point284.4 ± 30 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cholinesterase Inhibition : Similar compounds have shown inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease. The presence of the bromophenoxy group enhances this inhibitory effect due to its electron-withdrawing nature, facilitating stronger interactions with the active sites of these enzymes .
  • Antioxidant Properties : The chromenone structure contributes to antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress .
  • Anti-inflammatory Activity : Compounds with similar structures have exhibited anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thus reducing the production of pro-inflammatory mediators .

In Vitro Studies

Recent studies have evaluated the biological activity of related chromenone derivatives, highlighting their potential as therapeutic agents:

  • Anticancer Activity : Some derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). For example, compounds with halogen substituents showed enhanced cytotoxicity due to increased lipophilicity and effective cellular uptake .
  • Enzyme Inhibition : Compounds structurally similar to this compound exhibited IC50 values in the range of micromolar concentrations against AChE and BChE, indicating moderate inhibitory activity .

Case Studies

  • Study on Antioxidant Activity : A study investigated the antioxidant properties of chromenone derivatives, revealing that compounds with bromine substitutions exhibited enhanced radical scavenging abilities compared to their non-halogenated counterparts .
  • Cancer Cell Line Evaluation : Another study assessed the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that specific substitutions on the chromenone ring significantly influenced the anticancer activity, with some derivatives achieving IC50 values below those of standard chemotherapeutics like doxorubicin .

Q & A

Basic: What synthetic methodologies are recommended for constructing the chromene core of this compound?

Methodological Answer:
The chromene (4H-chromen-4-one) scaffold can be synthesized via cyclization of substituted 2-hydroxyacetophenone derivatives. For example:

  • Step 1: Friedel-Crafts acylation of 2-hydroxyacetophenone with maleic anhydride generates intermediates for chromene formation .
  • Step 2: Bromophenoxy substitution at C3 is achieved via nucleophilic aromatic substitution (SNAr) using 2-bromophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 3: Methylation at C2 can be introduced using methyl iodide (CH₃I) in the presence of a base like NaH .
    Key Considerations: Monitor reaction progress with TLC (hexane/EtOAc, 3:1) and purify intermediates via column chromatography.

Basic: How can the acetylated amino butanoic acid sidechain be coupled to the chromene core?

Methodological Answer:
The coupling involves a two-step protocol:

  • Activation: Convert the butanoic acid moiety to an active ester (e.g., N-hydroxysuccinimide ester) using DCC/NHS in anhydrous THF .
  • Coupling: React the activated ester with the amine group on the chromene intermediate (7-amino position) under mild conditions (room temperature, 12–24 hours). Purify via precipitation in cold diethyl ether .
    Validation: Confirm successful conjugation via ¹H NMR (disappearance of the amine proton at δ 5.2–5.5 ppm) and LC-MS .

Basic: What analytical techniques are critical for verifying the compound’s purity and structure?

Methodological Answer:

  • HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
  • NMR: Key signals include:
    • Chromene C4=O at δ 175–180 ppm (¹³C NMR).
    • Acetyl methyl protons at δ 2.1–2.3 ppm (¹H NMR) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can computational methods optimize reaction conditions for chromene synthesis?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states during cyclization, identifying energy barriers and optimal solvents .
  • Reaction Path Screening: Apply ICReDD’s algorithm to predict viable reaction pathways by integrating computed activation energies with experimental feasibility .
  • Machine Learning: Train models on existing chromene synthesis data (e.g., yields, solvents) to recommend conditions (e.g., DMF vs. DMSO) for new derivatives .

Advanced: How to resolve enantiomeric impurities in the final compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IG column with n-hexane/isopropanol (85:15) to separate R/S enantiomers (retention time difference: ~2.5 minutes) .
  • Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer’s ester group .
    Validation: Compare optical rotation values ([α]D²⁵) with literature standards.

Advanced: What strategies mitigate instability of the 2-bromophenoxy group during synthesis?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect the bromophenoxy group as a tert-butyldimethylsilyl (TBS) ether during harsh reactions (e.g., cyclization at >100°C) .
  • Low-Temperature Reactions: Perform SNAr substitutions at 0–5°C to minimize debromination .
  • Stability Testing: Use accelerated degradation studies (40°C/75% RH for 14 days) to identify vulnerable sites via LC-MS .

Advanced: How to design SAR studies for this compound’s bioactivity?

Methodological Answer:

  • Structural Modifications: Synthesize analogs with:
    • Varying substituents at C2 (e.g., ethyl vs. methyl).
    • Alternative halogens (Cl or I) in place of bromine .
  • In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), prioritizing modifications that enhance binding affinity .
  • In Vitro Assays: Test analogs against cell lines (e.g., HEK293) to correlate structural changes with IC₅₀ values .

Advanced: What process engineering approaches improve scalability?

Methodological Answer:

  • Flow Chemistry: Implement continuous flow reactors for the SNAr step to enhance mixing and reduce reaction time (from 24 hours to 2 hours) .
  • DoE Optimization: Use a central composite design to model variables (temperature, solvent ratio) and maximize yield (>80%) .
  • Waste Reduction: Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, validated by EHS metrics .

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